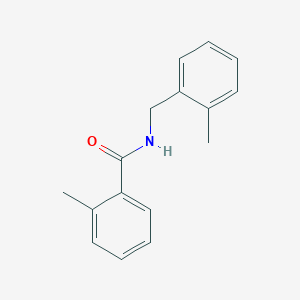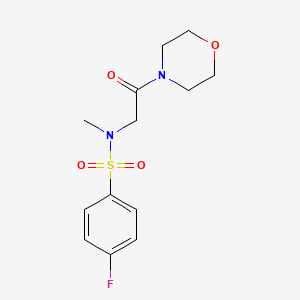
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide, also known as CMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMCA belongs to the class of acrylamide derivatives and has been found to possess a variety of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins that play a role in pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, reduce inflammation and pain, and induce apoptosis in cancer cells. This compound has also been found to possess antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide is its potential as a drug candidate for the treatment of inflammation, pain, and cancer. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide. One area of interest is the development of new drugs based on this compound that can be used to treat inflammation, pain, and cancer. Another area of interest is the study of the mechanism of action of this compound and its potential side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide can be achieved through a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. This makes this compound a promising candidate for the development of new anti-inflammatory and analgesic drugs.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-8-7-13(18)10-14(15)19-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,19,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXQZTWHIPUVLX-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)


![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)


![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)

